2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692199
InChI: InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-2,11H,3-6H2
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline

CAS No.:

Cat. No.: VC16692199

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-f]isoquinoline
Standard InChI InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-2,11H,3-6H2
Standard InChI Key GZADRBHFCRKSCR-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1C3=C(C=C2)OCO3

Introduction

Structural and Chemical Identity

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. Its IUPAC name, 6,7,8,9-tetrahydro- dioxolo[4,5-f]isoquinoline, reflects a bicyclic framework comprising an isoquinoline core fused to a 1,3-dioxolane ring at positions 4 and 5 (Table 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
IUPAC Name6,7,8,9-tetrahydro- dioxolo[4,5-f]isoquinoline
Canonical SMILESC1CNCC2=C1C3=C(C=C2)OCO3
InChIKeyGZADRBHFCRKSCR-UHFFFAOYSA-N

The dioxolane moiety introduces stereoelectronic effects that may influence reactivity and intermolecular interactions, such as hydrogen bonding via the oxygen atoms .

Synthetic Strategies

General Approaches to Isoquinoline Derivatives

While no explicit synthesis for this compound is documented, analogous methods for isoquinoline derivatives provide actionable insights:

Palladium-Catalyzed Coupling

The Suzuki–Miyaura coupling, widely used in isoquinoline synthesis, could enable aryl–aryl bond formation. For example, brominated intermediates (e.g., 2-bromoaryl imidazoles) react with cyclohexane-1,3-diones in the presence of Fe₃O₄@SiO₂@MOF-199 catalysts to yield fused heterocycles .

Cyclization Reactions

Acid-mediated cyclization of precursors such as 1-6 (derived from intermediates 1-4 and 1-5) under high-temperature conditions has been employed to construct tetrahydroisoquinoline scaffolds .

Hypothetical Synthesis Pathway

A plausible route involves:

  • Bromination: Introducing bromine at the 4-position of a tetrahydroisoquinoline precursor.

  • Dioxolane Formation: Cyclocondensation with a 1,2-diol under acidic conditions to form the dioxolane ring.

  • Catalytic Coupling: Utilizing Fe₃O₄@SiO₂@MOF-199 to facilitate C–C coupling and cyclization, as demonstrated in imidazo[1,2-f]phenanthridine synthesis .

Substituent PositionFunctional GroupBiological Activity (IC₅₀)
43-Hydroxy-4-chlorophenyl0.12 μM (LASCPC-01)
6Ethoxy0.09 μM (LASCPC-01)
7UnsubstitutedLoss of activity

Metabolic Considerations

Electron-withdrawing groups (e.g., carboxyl) at the 6- or 7-positions reduce activity, likely due to altered binding affinity or increased metabolic clearance .

Physicochemical Properties

Spectroscopic Data

While experimental data for this specific compound are lacking, analogous isoquinolines exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–8.9 ppm; dioxolane protons as multiplets near δ 4.0–5.0 ppm .

  • MS (ESI+): Molecular ion peak at m/z 177.20 [M+H]⁺.

Future Directions

Targeted Synthesis

Developing enantioselective routes to access stereoisomers could elucidate chirality–activity relationships.

Biological Screening

Priority areas include:

  • Kinase Inhibition Assays: Targeting CDK4/6 or PARP1, commonly implicated in NEPC .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood–brain barrier penetration.

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